(R)-5,6,7,8-Tetrahydroquinolin-8-amine

Asymmetric Synthesis Chiral Ligand Stereochemical Purity

(R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS 369655-84-5) is a chiral, non-racemic primary amine belonging to the tetrahydroquinoline class, characterized by a fused bicyclic framework comprising a partially saturated quinoline core. With a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol, it exists as a liquid at ambient temperature and is typically supplied with a purity of ≥95%.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 369655-84-5
Cat. No. B1317200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,6,7,8-Tetrahydroquinolin-8-amine
CAS369655-84-5
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N
InChIInChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1
InChIKeyJQGOUNFVDYUKMM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS 369655-84-5) for Asymmetric Synthesis


(R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS 369655-84-5) is a chiral, non-racemic primary amine belonging to the tetrahydroquinoline class, characterized by a fused bicyclic framework comprising a partially saturated quinoline core [1]. With a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol, it exists as a liquid at ambient temperature and is typically supplied with a purity of ≥95% . This compound is commercially available from specialized chemical suppliers and is primarily employed as a chiral building block or ligand precursor in asymmetric catalysis and medicinal chemistry [2].

Procurement Risk: Why Racemic or (S)-Enantiomer Substitution Compromises Asymmetric Outcomes


The procurement of (R)-5,6,7,8-Tetrahydroquinolin-8-amine cannot be substituted with its racemic mixture or the (S)-enantiomer due to the fundamental dependence of asymmetric induction on absolute stereochemistry [1]. The (R)-enantiomer, designated (R)-CAMPY in catalytic literature, provides a specific chiral environment when complexed with transition metals, leading to predictable and high enantioselectivity in reduction reactions [2]. Using the racemate or the incorrect enantiomer would yield a mixture of diastereomeric catalysts or products, drastically reducing enantiomeric excess (ee) and compromising downstream synthetic utility [3]. The conformational rigidity of the tetrahydroquinoline scaffold, which locks the chiral information in a defined geometry, is only fully exploited when the correct enantiomer is employed, making stereochemical purity a non-negotiable procurement specification [4].

Quantitative Differentiation: (R)-5,6,7,8-Tetrahydroquinolin-8-amine vs. Key Analogs


Enantiomeric Purity: Defined (R)-Configuration vs. Racemic Mixture

The (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine is commercially supplied with a defined absolute configuration, as evidenced by its specific optical rotation and chiral HPLC purity specifications . In contrast, a racemic mixture (CAS 54007-35-1) lacks this stereochemical definition. The (R)-enantiomer, when used as the ligand (R)-CAMPY in Ru(II) and Ir(III) complexes, enables asymmetric transfer hydrogenation (ATH) with high enantioselectivity, a property entirely absent in catalysts derived from the racemate [1].

Asymmetric Synthesis Chiral Ligand Stereochemical Purity

Catalytic Enantioselectivity: (R)-CAMPY-Ru(II) Complexes Achieve up to 96% ee

Ru(II) complexes ligated with the (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine, denoted (R)-CAMPY, have been shown to catalyze the asymmetric transfer hydrogenation of acetophenone with enantioselectivities reaching 96% ee [1]. This performance is contingent on the presence of an achiral chelating diphosphine co-ligand. While direct comparative data for the (S)-enantiomer under identical conditions is not provided in this study, the high stereoselectivity is a direct consequence of the (R)-configured ligand's chiral induction. In contrast, catalysts derived from the racemic ligand would produce racemic products or exhibit negligible enantioselectivity.

Asymmetric Catalysis Transfer Hydrogenation Ruthenium Complexes

Ir(III)-Catalyzed ATH: 99% ee for β-Amino Keto Ester Reduction with (R)-CAMPY

Iridium(III) complexes bearing the (R)-8-amino-5,6,7,8-tetrahydroquinoline ligand ((R)-CAMPY) have been employed in the asymmetric transfer hydrogenation (ATH) of β-amino keto esters, achieving an exceptional 99% enantiomeric excess (ee) for the reduction of 2-(benzamido methyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate [1]. This result highlights the superior stereodifferentiating ability of the (R)-configured ligand in a demanding substrate class. While the study also explored other substrates, this 99% ee value serves as a benchmark for the ligand's potential. Using the (S)-enantiomer would be expected to yield the opposite product enantiomer, but with potentially different efficiency, and the racemic ligand would yield a mixture, drastically lowering the ee.

Iridium Catalysis Asymmetric Transfer Hydrogenation β-Amino Keto Esters

Procurement Cost Differential: (R)-Enantiomer vs. Racemic Mixture

Commercial pricing data reveals a significant cost differential between the enantiopure (R)-5,6,7,8-tetrahydroquinolin-8-amine and its racemic counterpart. For instance, the (R)-enantiomer is listed at approximately £692.00 for 250 mg (≈ £2.77/mg) , whereas the racemic mixture is available at a substantially lower cost of approximately £73.00 for 1 g (≈ £0.07/mg) . This 40-fold price difference reflects the added value of stereochemical purity and the specialized synthesis or resolution required to obtain the single enantiomer.

Procurement Cost Analysis Chiral Building Block

Procurement-Linked Application Scenarios for (R)-5,6,7,8-Tetrahydroquinolin-8-amine


Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The (R)-enantiomer is the preferred ligand for the synthesis of Ru(II) and Ir(III) catalysts used in the ATH of aryl ketones, achieving enantioselectivities up to 96% ee [1] and 99% ee [2], respectively. This application is critical for producing enantiopure secondary alcohols, which are key intermediates in pharmaceuticals, agrochemicals, and fine chemicals. The procurement of the (R)-enantiomer ensures the catalyst imparts the desired absolute configuration to the product.

Synthesis of Chiral Amine Building Blocks for Medicinal Chemistry

The compound serves as a starting material for the construction of complex, chiral amine-containing pharmacophores. Its rigid bicyclic structure and defined stereochemistry provide a valuable scaffold for drug discovery programs targeting receptors and enzymes with chiral binding pockets [3]. Procurement of the single enantiomer avoids the need for downstream chiral resolution, saving time and resources.

Development of Luminescent Chiral Ionic Ir(III) Complexes

Enantiopure (R)-5,6,7,8-tetrahydroquinolin-8-amine is used to synthesize chiral ionic Ir(III) complexes of the type Λ,Δ-(R,S)-[(ppy)₂Ir(H-Campy)]X, which exhibit interesting photophysical properties and can be characterized by vibrational circular dichroism (VCD) [4]. This application is relevant for materials science and the development of chiral optical materials, where the defined (R)-configuration is essential for the resulting complex's chiroptical activity.

Precursor to Antiproliferative Agents via 2-Methyl Derivatives

While the compound itself is not directly active, it is a key precursor to 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives. These derivatives, particularly the (R)-enantiomer of certain analogs (e.g., (R)-5a), have demonstrated significant antiproliferative activity in cancer cell lines, affecting cell cycle phases and inducing mitochondrial membrane depolarization in A2780 ovarian carcinoma cells [5]. This underscores the importance of the (R)-stereochemistry in achieving biological activity.

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